molecular formula C8H10ClNO B8029266 3-Chloro-2-propoxypyridine

3-Chloro-2-propoxypyridine

Cat. No.: B8029266
M. Wt: 171.62 g/mol
InChI Key: UEKZIGSNVRWBJE-UHFFFAOYSA-N
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Description

3-Chloro-2-propoxypyridine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by a chlorine atom and a propoxy group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-propoxypyridine typically involves the reaction of 3-chloropyridine with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 2-position with the propoxy group. The general reaction scheme is as follows:

3-Chloropyridine+Propyl AlcoholBase, RefluxThis compound\text{3-Chloropyridine} + \text{Propyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Chloropyridine+Propyl AlcoholBase, Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the reaction rate and yield. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-propoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include 3-amino-2-propoxypyridine, 3-thio-2-propoxypyridine, and 3-alkoxy-2-propoxypyridine.

    Oxidation: Products include 3-chloro-2-pyridinecarboxaldehyde and 3-chloro-2-pyridinecarboxylic acid.

    Reduction: Products include 3-chloro-2-propoxypiperidine.

Scientific Research Applications

3-Chloro-2-propoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propoxy group and chlorine atom contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

    3-Chloropyridine: Lacks the propoxy group, making it less versatile in certain chemical reactions.

    2-Chloropyridine: The chlorine atom is at the 2-position, leading to different reactivity and applications.

    3-Bromo-2-propoxypyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Uniqueness: 3-Chloro-2-propoxypyridine is unique due to the presence of both a chlorine atom and a propoxy group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKZIGSNVRWBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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